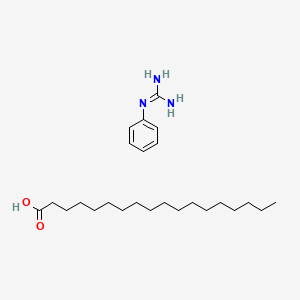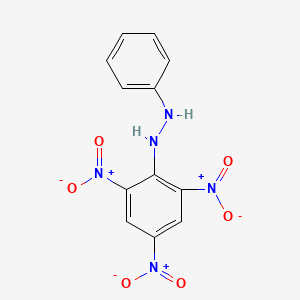
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine is a compound known for its unique chemical structure and properties. It is often referred to as a hydrazyl free radical due to its unpaired electron, which contributes to its high reactivity and stability under certain conditions . This compound has been extensively studied for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of triphenylhydrazine with an oxidizing agent. One common method is the oxidation of triphenylhydrazine using solid sodium nitrite in the presence of a crown-ether, with dichloromethane as the solvent . Another approach involves a biphasic system of dichloromethane and water with nitrous acid . These methods can yield the compound with high purity and efficiency.
Analyse Chemischer Reaktionen
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include sodium nitrite, nitrous acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine involves its ability to act as a free radical. The unpaired electron in its structure allows it to participate in various redox reactions, making it a valuable tool in studying radical chemistry . The molecular targets and pathways involved include interactions with other radicals and molecules, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine can be compared with other similar compounds, such as:
2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl: Known for its stability and use in antioxidant assays.
1,1-Diphenyl-2-picrylhydrazine: Another compound with similar properties and applications.
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl: Used in radical scavenging studies. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
6295-89-2 |
|---|---|
Molekularformel |
C12H9N5O6 |
Molekulargewicht |
319.23 g/mol |
IUPAC-Name |
1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9N5O6/c18-15(19)9-6-10(16(20)21)12(11(7-9)17(22)23)14-13-8-4-2-1-3-5-8/h1-7,13-14H |
InChI-Schlüssel |
MEYXPYMSUMTGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



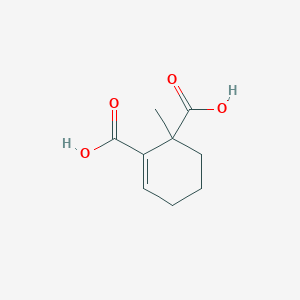
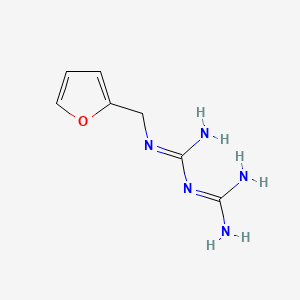
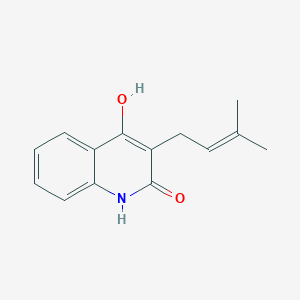

![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
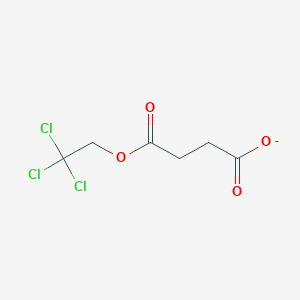
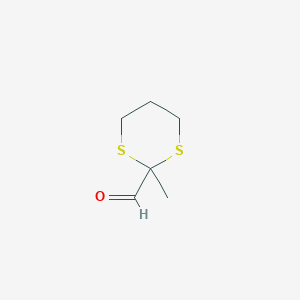
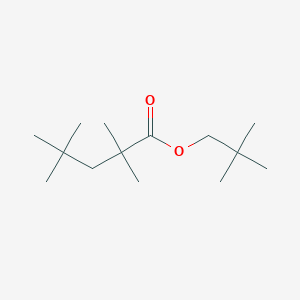
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
